2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups. This compound has garnered interest in various scientific fields, particularly in chemistry and pharmacology, due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the identifier 1241106-92-2 and can be sourced from chemical suppliers such as BenchChem. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in ongoing research.
This compound falls under the category of aryl amides, specifically those containing pyridine and phenoxy functionalities. Its unique structure positions it for potential applications in drug development and material science.
The synthesis of 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide typically involves a multi-step process:
The industrial production of this compound may employ optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems can be utilized, alongside purification methods like recrystallization and chromatography to isolate the desired product effectively.
The molecular structure of 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide features:
The compound's molecular formula is CHNO, with a molecular weight of approximately 270.28 g/mol. The structural complexity suggests potential for diverse interactions with biological targets, making it a subject of interest for further studies.
2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide can undergo several chemical reactions:
For oxidation, potassium permanganate is commonly used in either acidic or basic media. Reduction typically occurs with sodium borohydride in methanol or ethanol, while substitution reactions may involve halogenated reagents in the presence of catalysts like palladium on carbon.
The specific products formed from these reactions depend on conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
The mechanism of action for 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity to elicit desired biological effects. The precise molecular targets can vary based on the context of application, potentially influencing pathways related to inflammation or microbial resistance.
The compound exhibits properties typical of solid organic compounds, including:
Key chemical properties include:
2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide has several notable applications:
The development of 2-[3-(pyridin-2-yloxy)phenoxy]-N-(pyridin-3-yl)acetamide exemplifies modern de novo drug design, leveraging molecular hybridization and bioisosteric principles to enhance target affinity and physicochemical properties. This section delineates the strategic approaches underpinning its synthesis.
Bioisosteric replacement has been instrumental in optimizing the pyridinyloxy and acetamide components of this scaffold. The core structure integrates a phenoxyacetamide linker connected to pyridine heterocycles, designed to mimic the spatial and electronic features of established anti-HIV agents. In studies of analogous 2-(pyridin-3-yloxy)acetamide derivatives, systematic bioisosteric substitutions at the pyridine ring significantly modulated anti-HIV activity. For example, replacing the C-4 hydrogen with electron-withdrawing groups (e.g., cyano or halogen) enhanced reverse transcriptase inhibition by improving electrostatic interactions with the Lys101 residue of HIV-1 RT [1].
The acetamide moiety (-NHCO-) acts as a hydrogen-bond donor/acceptor bridge, critical for binding pocket engagement. Bioisosteric replacement of the carbonyl oxygen with sulfur (yielding thioacetamide) was explored but reduced potency due to diminished hydrogen-bond acceptance. Conversely, N-methylation of the acetamide nitrogen improved metabolic stability but compromised binding affinity, underscoring the necessity of the free NH group for target engagement [1] [2].
Table 1: Impact of Bioisosteric Modifications on Anti-HIV Activity
Compound | Pyridine Substitution | Acetamide Modification | EC₅₀ vs. HIV-1 (μM) |
---|---|---|---|
Ia | 4-H | None | 41.52 |
Ih | 4-Cl | None | 12.34 |
Ij | 4-CN | None | 8.18 |
Analog X | 4-CF₃ | N-Methyl | >100 |
Analog Y | None | Thioacetamide | 67.21 |
Physicochemical optimization focused on balancing lipophilicity and solubility. Introducing polar groups at the pyridin-3-yl ring maintained clogP values between 2.0–3.5, aligning with optimal membrane permeability and reduced phospholipidosis risk—a common liability of cationic amphiphilic drugs. This minimized non-specific binding to lysosomal phospholipase A2 (PLA2G15), a key mediator of drug-induced phospholipidosis [2].
The scaffold integrates critical pharmacophores from non-nucleoside reverse transcriptase inhibitors (NNRTIs), notably the butterfly-like topology required for hydrophobic pocket binding in HIV-1 RT. Molecular hybridization fused the pyridinyloxyacetamide core of GW678248—a diarylpyrimidine NNRTI—with flexible phenoxy linkers to enhance conformational adaptability [1].
Docking simulations revealed that the 3-(pyridin-2-yloxy)phenoxy motif occupies the "entrance channel" of the NNRTI binding pocket, forming π-π stacking with Tyr181 and Tyr188 residues. Meanwhile, the terminal pyridin-3-yl ring engages in hydrogen bonding with the backbone NH of Lys103, analogous to the interactions observed in nevirapine-derived inhibitors [1]. This dual-target engagement synergistically disrupts RT’s catalytic dyad (Asp110-Asp185-Asp186).
Table 2: Key Binding Interactions of Hybrid Scaffold in HIV-1 RT
Pharmacophore Unit | Target Residue | Interaction Type | Binding Energy (kcal/mol) |
---|---|---|---|
Pyridin-2-yloxy (Proximal) | Tyr181, Tyr188 | π-π stacking | -4.8 |
Acetamide linker | Lys103 | H-bond (NH backbone) | -3.2 |
Pyridin-3-yl (Distal) | Asp186 | H-bond (ring N) | -2.7 |
Phenoxy spacer | Val179, Leu234 | Hydrophobic enclosure | -1.9 |
Scaffold optimization focused on linker flexibility and aromatic stacking efficiency. The phenoxyacetamide spacer was systematically shortened or elongated to modulate conformational freedom. Ethylene-linked analogs (n=2) exhibited 3-fold higher potency over propylene variants (n=3), attributed to optimal distance (10–12 Å) between terminal pyridyl rings for simultaneous engagement of the NNRTI pocket’s "floor" (Tyr183) and "roof" (Pro236) [5].
Heterocycle diversification included replacing pyridin-3-yl with pyrazine or triazine rings. Although pyrazine improved solubility, it reduced RT inhibition (EC₅₀ >50 μM) due to loss of critical H-bonding with Asp186. Conversely, 1,2,4-triazin-3-yl analogs retained potency while enhancing metabolic stability, demonstrating the viability of nitrogen-rich heterocycles for kinase-targeted adaptations (e.g., c-Met inhibition) [3] [5].
Table 3: Structure-Activity Relationship of Linker and Heterocycle Modifications
Modification Site | Structural Change | Anti-HIV EC₅₀ (μM) | c-Met IC₅₀ (μM) |
---|---|---|---|
Linker length | Ethylene (-CH₂CH₂-) | 8.18 | NT |
Linker length | Propylene (-CH₂CH₂CH₂-) | 24.76 | NT |
Distal heterocycle | Pyridin-3-yl | 8.18 | >10 |
Distal heterocycle | Pyrazin-2-yl | 52.31 | NT |
Distal heterocycle | 1,2,4-Triazin-3-yl | 11.42 | 0.47 |
NT = Not Tested |
Molecular hybridization further incorporated fragments from COX-II inhibitors (e.g., celecoxib’s sulfonamide) to explore multi-target potential. Hybrids bearing sulfonamide-substituted aryl groups showed dual COX-II/RT inhibition, though with moderate potency (RT EC₅₀: 15–30 μM; COX-II IC₅₀: 2.1 μM) [5]. This underscores the scaffold’s versatility for hit-to-lead expansion toward kinase or inflammatory targets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1